Boc-3-amino-2,2-difluoro-propionic acid potassium salt
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Overview
Description
Boc-3-amino-2,2-difluoro-propionic acid potassium salt is a chemical compound with the molecular formula C8H12F2NO4•K and a molecular weight of 263.28 g/mol . It is commonly used in biochemical research and has applications in various scientific fields . The compound is known for its stability and unique chemical properties, making it a valuable tool in synthetic chemistry and other research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the desired transformations . The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-3-amino-2,2-difluoro-propionic acid potassium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . Quality control measures, including analytical techniques like HPLC and NMR, are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-3-amino-2,2-difluoro-propionic acid potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields 3-amino-2,2-difluoro-propionic acid .
Scientific Research Applications
Boc-3-amino-2,2-difluoro-propionic acid potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-3-amino-2,2-difluoro-propionic acid potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the presence of functional groups . The difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Boc-3-amino-2,2-difluoro-propionic acid: Similar structure but without the potassium salt form.
Boc-3-amino-2-fluoro-propionic acid: Contains only one fluorine atom.
Boc-3-amino-2,2-dichloro-propionic acid: Contains chlorine atoms instead of fluorine.
Uniqueness
Boc-3-amino-2,2-difluoro-propionic acid potassium salt is unique due to the presence of two fluorine atoms, which enhance its stability and reactivity compared to similar compounds . The potassium salt form also improves its solubility and ease of handling in various research applications .
Properties
IUPAC Name |
potassium;2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO4.K/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13;/h4H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJUYQGYZGWWJZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)[O-])(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2KNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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